

Technical Guide: Solubility and Properties of 2,3,6-Trichlorotoluene

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Compound of Interest

Compound Name: 2,3,6-Trichlorotoluene

Cat. No.: B1206156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,3,6-Trichlorotoluene** in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information with estimated solubility values based on the physicochemical properties of **2,3,6-Trichlorotoluene** and related chlorinated aromatic compounds. Furthermore, it details a standardized experimental protocol for the accurate determination of solubility and presents a key synthetic pathway involving this compound.

Core Properties of 2,3,6-Trichlorotoluene

2,3,6-Trichlorotoluene is a chlorinated aromatic hydrocarbon with the chemical formula $C_7H_5Cl_3$. It is one of six constitutional isomers of trichlorotoluene.^[1] At room temperature, it is a colorless to pale yellow liquid.^{[2][3]}

Table 1: Physicochemical Properties of **2,3,6-Trichlorotoluene**

| Property | Value | Reference |
|------------------|------------------------------------|-----------|
| CAS Number | 2077-46-5 | [1] |
| Molecular Weight | 195.47 g/mol | [3] |
| Melting Point | 35.64°C (estimate) | [2] |
| Boiling Point | 230.4°C (estimate) | [2] |
| Density | 1.395 g/cm ³ (estimate) | [2] |
| XLogP3 | 4.1 | [3] |

The high XLogP3 value indicates that **2,3,6-Trichlorotoluene** is a lipophilic compound, suggesting a general preference for nonpolar organic solvents over polar ones.

Solubility of 2,3,6-Trichlorotoluene in Common Organic Solvents

Precise, experimentally determined quantitative solubility data for **2,3,6-Trichlorotoluene** is scarce in scientific literature. However, based on its chemical structure and the principle of "like dissolves like," a qualitative and estimated quantitative solubility profile can be established. Chlorinated aromatic hydrocarbons generally exhibit good solubility in nonpolar and moderately polar organic solvents.

Table 2: Solubility Profile of **2,3,6-Trichlorotoluene**

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility (g/100 mL at 25°C) |
|---------------------------|--------------------|------------------------|---|
| Toluene | Nonpolar Aromatic | Readily Soluble | > 50 |
| Hexane | Nonpolar Aliphatic | Soluble | 10 - 30 |
| Dichloromethane | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |
| Chloroform | Polar Aprotic | Soluble[2] | > 30 |
| Acetone | Polar Aprotic | Moderately Soluble | 15 - 40 |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 20 - 50 |
| Methanol | Polar Protic | Slightly Soluble | 1 - 5 |
| Ethanol | Polar Protic | Slightly Soluble | 2 - 8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |
| Water | Polar Protic | Insoluble | < 0.01 |

Note on Estimated Data: The quantitative values in Table 2 are estimations derived from the solubility of structurally similar compounds, such as other trichlorotoluene isomers and chlorinated benzenes, and general principles of chemical solubility. For applications requiring high precision, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This protocol is a general guideline and can be adapted for the specific analysis of **2,3,6-Trichlorotoluene**.

Materials and Equipment:

- **2,3,6-Trichlorotoluene** (high purity)

- Selected organic solvents (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Syringe filters (chemically compatible with the solvent)

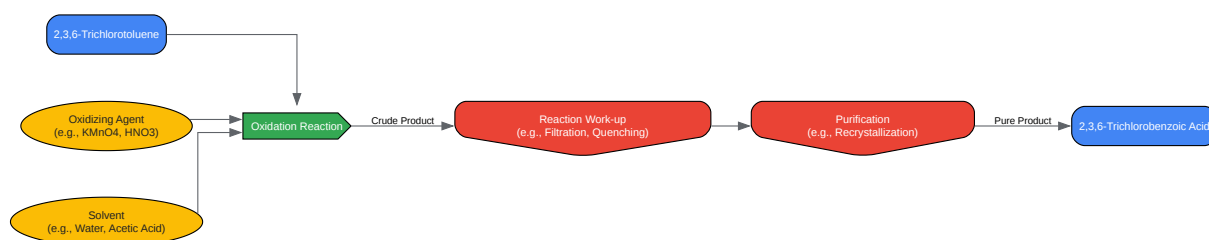
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2,3,6-Trichlorotoluene** to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.
 - Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
- Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring any solid particles, the sample should be immediately filtered through a chemically resistant syringe filter.
- Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
- Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of **2,3,6-Trichlorotoluene**.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Synthetic Pathway: Oxidation of 2,3,6-Trichlorotoluene to 2,3,6-Trichlorobenzoic Acid

A significant application of **2,3,6-Trichlorotoluene** is its use as a precursor in the synthesis of 2,3,6-trichlorobenzoic acid (2,3,6-TBA), which has been utilized as a herbicide. The following diagram illustrates a general workflow for this chemical transformation.



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